molecular formula C8H7N3O B1360818 6-Amino-1H-indazole-3-carbaldehyde CAS No. 885519-24-4

6-Amino-1H-indazole-3-carbaldehyde

Cat. No. B1360818
M. Wt: 161.16 g/mol
InChI Key: BJMVTLDXBPHHBP-UHFFFAOYSA-N
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Description

6-Amino-1H-indazole-3-carbaldehyde is a member of indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the nitrosation of indoles in a slightly acidic environment .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities. They have gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Synthesis Methods

  • 1H-Indazole-3-carbaldehyde has been synthesized through the ring opening of indole in acid condition, diazotization with sodium nitrite, and cyclization. This method is advantageous due to its low cost, simple operation, short reaction time, and suitability for industrial production (Gong Ping, 2012).

Application in Medicinal Chemistry

  • Indazole derivatives, like 6-aminoindazole, have shown significant activity against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi. They are particularly promising for developing novel antimicrobial agents (T. Yakaiah et al., 2008).
  • A series of 6-substituted amino-1H-indazole derivatives have demonstrated potent antiproliferative activity in various human cancer cell lines, making them promising candidates for anticancer drug development (Ngo Xuan Hoang et al., 2022).

Chemical Analysis and Properties

  • The compound's structure and intermolecular interactions have been analyzed using techniques like X-ray, FT-IR, FT-Raman, and DFT calculations. This provides insights into its potential for various applications in chemistry (B. Morzyk-Ociepa et al., 2021).

Optical and Sensing Applications

  • Indazole derivatives have been used to develop fluorescent probes for detecting homocysteine in biological systems, highlighting their potential in biomedical research (Yicheng Chu et al., 2019).
  • They have also been utilized in the synthesis of novel fluorescent dyes and optical chemosensors for selective detection of ions like Fe3+, indicating their role in environmental and biological sensing applications (M. Saleem et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 6-Amino-3-chloro-1H-indazole, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-amino-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMVTLDXBPHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290456
Record name 6-Amino-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1H-indazole-3-carbaldehyde

CAS RN

885519-24-4
Record name 6-Amino-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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